molecular formula C18H32O16 B13807830 alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp

alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp

Cat. No.: B13807830
M. Wt: 504.4 g/mol
InChI Key: KJZMZIMBDAXZCX-OBTQOVPTSA-N
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Description

alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp: is a trisaccharide composed of three mannose residues. The structure consists of a mannose unit linked to another mannose unit via an alpha-(1->3) glycosidic bond, and a third mannose unit linked to the second mannose unit via an alpha-(1->6) glycosidic bond . This compound is a part of the mannose family, which is a type of sugar molecule that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp typically involves the use of glycosyl donors and acceptors. The process often starts with the protection of hydroxyl groups to prevent unwanted reactions. The glycosylation reaction is then carried out using a glycosyl donor, such as a mannose derivative, and a glycosyl acceptor under the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency. Additionally, microbial fermentation processes can be employed, where genetically engineered microorganisms produce the desired trisaccharide .

Chemical Reactions Analysis

Types of Reactions

alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce mannose alcohols .

Scientific Research Applications

alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including immune activation and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp lies in its branched structure, which provides distinct biological properties and interactions compared to linear mannose derivatives. This branching allows for more complex and specific interactions with proteins and enzymes, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+,16?,17+,18-/m1/s1

InChI Key

KJZMZIMBDAXZCX-OBTQOVPTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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